Acétate de méthyle 2-(pyridin-3-yl)

Vue d'ensemble

Description

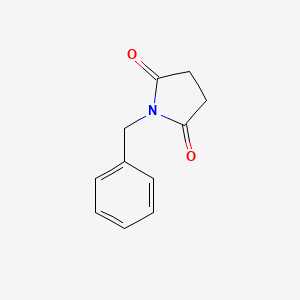

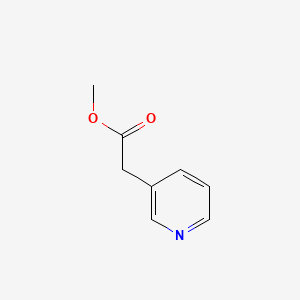

Methyl pyridine-3-acetate, also known as 3-methylpyridine-2-carboxylic acid, is a chemical compound with the molecular formula C8H9NO2. It is a colorless, crystalline solid with a faint, pyridine-like odor. It is soluble in water and is used in a variety of applications such as organic synthesis, pharmaceuticals, and agrochemicals. It is also used as a reagent in the synthesis of various compounds such as pyridine derivatives and amines.

Applications De Recherche Scientifique

Synthèse des 2-méthylpyridines

“Acétate de méthyle 2-(pyridin-3-yl)” peut être utilisé dans la synthèse des 2-méthylpyridines . Ce processus implique une α-méthylation des pyridines substituées, qui est réalisée à l'aide d'une installation de flux continu simplifiée de paillasse . Les réactions se produisent avec un degré élevé de sélectivité, produisant des pyridines α-méthylées d'une manière beaucoup plus verte que ce qui est possible en utilisant des protocoles de réaction en lots conventionnels .

Chimie médicinale

Dans le domaine de la chimie médicinale, les dérivés de “Acétate de méthyle 2-(pyridin-3-yl)” sont largement utilisés . Par exemple, les dérivés de l'acide imidazo[1,2-a]pyridin-3-yl-acétique, qui comprennent le zolpidem et l'alpidem, sont utilisés pour traiter l'insomnie de courte durée et certains troubles de la fonction cérébrale .

Développement de médicaments

“Acétate de méthyle 2-(pyridin-3-yl)” peut être utilisé dans le développement de nouveaux médicaments . Les caractéristiques ADME des composés synthétisés sont analysées à l'aide des serveurs SwissADME et ADMETlab 2 pour identifier le candidat médicament le plus sûr et le plus prometteur .

Synthèse des imidazopyridines

“Acétate de méthyle 2-(pyridin-3-yl)” peut être utilisé dans la synthèse des imidazopyridines . Le processus implique une cyclisation/bromation en tandem monotope, ce qui conduit à la formation de 3-bromoimidazopyridines . Ces composés polyvalents peuvent être transférés à d'autres squelettes .

Applications industrielles

Les méthylpyridines, qui peuvent être synthétisées à partir de “Acétate de méthyle 2-(pyridin-3-yl)”, sont des produits chimiques précieux utilisés dans un large éventail d'industries, telles que les produits chimiques fins, les polymères, les produits agrochimiques, etc. .

Chimie verte

L'utilisation de “Acétate de méthyle 2-(pyridin-3-yl)” dans la synthèse des 2-méthylpyridines représente une approche de la chimie verte . Cette méthode est supérieure aux procédés par lots en termes de temps de réaction plus courts, de sécurité accrue, d'évitement des procédures de mise en œuvre et de réduction des déchets .

Mécanisme D'action

Mode of Action

It is known that pyridine derivatives can bind with high affinity to multiple receptors , which suggests that Methyl 2-(pyridin-3-yl)acetate may interact with its targets in a similar manner.

Biochemical Pathways

It is known that indole derivatives, which are structurally similar to pyridine derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It is known that pyridine derivatives can have a broad spectrum of biological activities , suggesting that Methyl 2-(pyridin-3-yl)acetate may have similar effects.

Analyse Biochimique

Biochemical Properties

Methyl pyridine-3-acetate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with histamine H1 receptors, which are expressed in smooth muscles, vascular endothelial cells, the heart, and the central nervous system

Cellular Effects

Methyl pyridine-3-acetate influences various types of cells and cellular processes. It has been shown to exhibit antimicrobial activity against microbial strains such as Escherichia coli, Bacillus mycoides, and Candida albicans This compound affects cell function by inhibiting the growth of these microorganisms, which indicates its potential as an antimicrobial agent

Molecular Mechanism

The molecular mechanism of action of methyl pyridine-3-acetate involves its binding interactions with biomolecules. It acts as a histamine H1 receptor antagonist, which means it binds to these receptors and inhibits their activity . This inhibition can lead to a reduction in allergic responses and inflammation. Additionally, methyl pyridine-3-acetate may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl pyridine-3-acetate can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that methyl pyridine-3-acetate is relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of methyl pyridine-3-acetate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antimicrobial activity and histamine H1 receptor antagonism. At higher doses, toxic or adverse effects may be observed. It is important to determine the threshold doses for these effects to ensure the safe and effective use of methyl pyridine-3-acetate in therapeutic applications .

Metabolic Pathways

Methyl pyridine-3-acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by enzymes involved in the pyrimidine biosynthetic pathway . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of methyl pyridine-3-acetate within cells and tissues are crucial for its activity and function. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its effectiveness and potential side effects.

Subcellular Localization

Methyl pyridine-3-acetate’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

methyl 2-pyridin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXIEBDIPWIRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193053 | |

| Record name | Methyl pyridine-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39998-25-9 | |

| Record name | 3-Pyridineacetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39998-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pyridine-3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039998259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39998-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl pyridine-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pyridine-3-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.